molecular formula C18H24O4 B1616269 2-Propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene CAS No. 25586-20-3

2-Propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene

Cat. No. B1616269
CAS RN: 25586-20-3
M. Wt: 304.4 g/mol
InChI Key: IYCOKCJDXXJIIM-UHFFFAOYSA-N
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Patent
US08449100B2

Procedure details

8.1 g of an emulsifier (trade name: PIONIN A-43S, manufactured by Takemoto Oil and Fat Co) and 236.0 g of distilled water were charged to a one liter three-necked flask equipped with a stirrer and a tubular reflux cooler and stirred under a nitrogen gas stream with heating at 70° C. 6.2 g of styrene, 3.5 g of n-butyl acrylate, 0.3 g of acrylic acid, 1.0 g of ammonium persulfate, and 40 g of distilled water were added and, after stirring for 30 min, a monomer solution comprising 117.8 g of styrene, 66.5 g of n-butyl acrylate, and 5.7 g of acrylic acid was dropped at an equal speed such that dropping was completed in 2 hours. After the completion of dropping, an aqueous solution comprising 0.5 g of ammonium persulfate and 20 g of distilled water was added and, after stirring at 70° C. for 4 hours, temperature was elevated to 85° C. and stirring was continued for further 2 hours. By cooling and filtering the reaction solution, an aqueous solution of styrene/butyl acrylate/acrylic acid (=62/35/3) copolymer BH-1 was obtained.
Name
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
236 g
Type
solvent
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
40 g
Type
solvent
Reaction Step Three
Quantity
117.8 g
Type
reactant
Reaction Step Four
Quantity
66.5 g
Type
reactant
Reaction Step Five
Quantity
5.7 g
Type
reactant
Reaction Step Six
Quantity
0.5 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CCCCCCCN1C(C)=CS/C/1=C/C1SC=C(C)[N+]=1CCCCCCC.[I-].[CH2:29]=[CH:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.[C:37]([O:41][CH2:42][CH2:43][CH2:44][CH3:45])(=[O:40])[CH:38]=[CH2:39].[C:46]([OH:50])(=[O:49])[CH:47]=[CH2:48].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH2:29]=[CH:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.[C:37]([O:41][CH2:42][CH2:43][CH2:44][CH3:45])(=[O:40])[CH:38]=[CH2:39].[C:46]([OH:50])(=[O:49])[CH:47]=[CH2:48] |f:0.1,5.6.7,9.10.11|

Inputs

Step One
Name
Quantity
20 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCN\1C(=CS/C1=C/C2=[N+](C(=CS2)C)CCCCCCC)C.[I-]
Name
Quantity
236 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.2 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
40 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
117.8 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Five
Name
Quantity
66.5 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Six
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Seven
Name
Quantity
0.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
a tubular reflux cooler and stirred under a nitrogen gas stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
STIRRING
Type
STIRRING
Details
after stirring for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was dropped at an equal speed such
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
after stirring at 70° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was elevated to 85° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
By cooling
FILTRATION
Type
FILTRATION
Details
filtering the reaction solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.